molecular formula C18H18FN5OS B2495401 1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1351595-05-5

1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2495401
CAS No.: 1351595-05-5
M. Wt: 371.43
InChI Key: ZLNYKPHBWMSPBJ-UHFFFAOYSA-N
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Description

1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic compound of significant interest in modern chemical research. This complex molecule features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further elaborated with a 2-fluorophenyl group , a piperidine ring, and a 1H-pyrazole-acetyl unit , making it a valuable intermediate for exploring structure-activity relationships. The integration of these heterocyclic systems suggests potential for applications in the development of agrochemicals, such as fungicides, as similar molecular architectures have been investigated for their efficacy against phytopathogenic fungi . In pharmaceutical research, its structural motifs are commonly associated with various pharmacological activities, positioning it as a key candidate for high-throughput screening and hit-to-lead optimization campaigns. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5OS/c19-15-7-2-1-6-14(15)18-22-21-17(26-18)13-5-3-9-23(11-13)16(25)12-24-10-4-8-20-24/h1-2,4,6-8,10,13H,3,5,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNYKPHBWMSPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC=N2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a novel derivative that combines the pharmacological properties of thiadiazole and pyrazole moieties. This article discusses its biological activity, focusing on its potential anticancer and antiparasitic effects based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure consisting of:

  • A thiadiazole ring known for its diverse biological activities.
  • A pyrazole moiety which is often associated with anticancer properties.
  • A piperidine ring that enhances the compound's pharmacokinetic profile.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the thiadiazole and pyrazole rings exhibit significant anticancer activity:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results against various cancer cell lines. For instance, derivatives similar to this compound displayed IC50 values as low as 0.28μg/mL0.28\,\mu g/mL against MCF-7 breast cancer cells, indicating potent growth inhibition through mechanisms such as cell cycle arrest at the G2/M phase .
  • Mechanisms of Action : The anticancer effects are believed to stem from the inhibition of key proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR). Some studies reported IC50 values for EGFR inhibition as low as 0.024μM0.024\,\mu M .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects, particularly against Trypanosoma cruzi, which causes Chagas disease:

  • Trypanocidal Effects : Research indicated that derivatives of this class showed significant trypanocidal activity with IC50 values around 21.71μM21.71\,\mu M for certain analogs. The effects included alterations in parasite morphology and a reduction in intracellular parasite load in infected models .

Cytotoxicity Profile

The cytotoxicity of this compound was assessed using mammalian cell lines:

  • Low Toxicity : Studies revealed that the compound exhibited low toxicity with CC50 values greater than 500μM500\,\mu M, suggesting a favorable safety profile for further development .

Table 1: Biological Activity Summary

Activity TypeCell Line / ModelIC50 ValueReference
AnticancerMCF-7 (breast cancer)0.28μg/mL0.28\,\mu g/mL
AnticancerA549 (lung cancer)5.176μM5.176\,\mu M
AntiparasiticT. cruzi (trypomastigotes)21.71μM21.71\,\mu M
CytotoxicityMammalian cellsCC50 > 500μM500\,\mu M

Table 2: Structure-Activity Relationship (SAR)

Compound VariantStructural ModificationActivity ChangeReference
1c2-Fluorophenyl substitutionEnhanced activity
4iBenzyl piperidine moietyMost potent

Case Study 1: Anticancer Efficacy in Preclinical Models

In a preclinical study evaluating various thiadiazole derivatives, the compound demonstrated significant tumor growth inhibition in xenograft models. The mechanism was linked to apoptosis induction and disruption of mitochondrial membrane potential.

Case Study 2: Efficacy Against Trypanosomiasis

A detailed investigation into the antiparasitic properties showed that treatment with this compound led to a marked reduction in T. cruzi load in infected cardiac microtissues. This finding highlights its potential as a therapeutic agent against Chagas disease.

Scientific Research Applications

Biological Activities

The compound's structural components suggest several potential biological activities:

Antimicrobial Activity

Compounds containing thiadiazole and pyrazole rings have been reported to exhibit significant antimicrobial properties. For instance:

  • Thiadiazoles are known for their broad-spectrum antimicrobial effects, targeting various bacterial and fungal strains .
  • Pyrazoles have also been associated with antimicrobial activity, making this compound a candidate for further exploration in this domain.

Anticancer Properties

Research indicates that thiadiazoles can exhibit anticancer activity. The incorporation of the piperidine moiety may enhance the compound's efficacy against cancer cells:

  • Studies have shown that derivatives of thiadiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The potential neuroprotective properties arise from the ability of compounds containing piperidine and thiadiazole to inhibit acetylcholinesterase, which is crucial for treating Alzheimer's disease:

  • Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Case Studies

Several studies have investigated compounds structurally related to 1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone:

Study 1: Antimicrobial Evaluation

A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity against common pathogens. Results indicated that compounds with similar structural features demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

Research focused on a related thiadiazole-piperidine compound showed promising results in inhibiting the growth of breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Study 3: Neuroprotective Properties

In vitro studies on derivatives containing both piperidine and thiadiazole revealed significant acetylcholinesterase inhibition. These findings suggest potential applications in developing treatments for neurodegenerative diseases such as Alzheimer's .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen exhibits nucleophilic character, enabling reactions with electrophilic reagents:

  • Acylation : Reacts with acyl chlorides (e.g., chloroacetyl chloride) in tetrahydrofuran (THF) under basic conditions (triethylamine) to form derivatives. For example, coupling with thiophene-3-carbonyl chloride yields (3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone.

  • Alkylation : Forms quaternary ammonium salts when treated with alkyl halides, though steric hindrance from the thiadiazole group may reduce reactivity.

Reaction Conditions

ReagentSolventBaseTemperatureYield (%)
Chloroacetyl chlorideTHFTEA0–25°C75–85
Thiophene-3-carbonyl chlorideDCMPyridineReflux68

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole core participates in electrophilic aromatic substitution (EAS) and cycloaddition reactions:

  • Halogenation : Reacts with bromine in acetic acid to introduce bromine at the C5 position, enhancing pharmacological activity .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis modifies the 2-fluorophenyl substituent .

Key Observations

  • Electron-withdrawing fluorine at the phenyl group directs EAS to the para position relative to the thiadiazole.

  • Ring-opening reactions under acidic conditions (HCl/EtOH) yield thioamide intermediates .

Pyrazole Reactivity

The pyrazole ring undergoes regioselective modifications:

  • N-Alkylation : Reacts with methyl iodide or benzyl bromides in DMF/K2CO3 to form 1,3-disubstituted pyrazoles .

  • Oxime Formation : Treatment with hydroxylamine hydrochloride generates oxime derivatives, which further react with acyl chlorides to form esters (e.g., 1-(naphthalen-2-yl)-2-(1H-pyrazol-1-yl)ethanone oxime esters) .

Spectral Data for Oxime Derivative

  • 1H-NMR (CDCl3) : δ 7.12–7.32 (thiophene-H), 3.70 (=NCH2CH2N), 1.32 (CH3) .

  • IR : 1630 cm⁻¹ (C=N stretch), 2885 cm⁻¹ (C-H aliphatic) .

Ethanone Group Transformations

The ketone group participates in condensation and reduction reactions:

  • Condensation : Forms Schiff bases with primary amines (e.g., 2-(piperidin-4-yl)ethanamine) in ethanol under reflux .

  • Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, though steric bulk from adjacent groups may limit efficiency.

Comparative Reactivity

Reaction TypeReagentProductYield (%)
Schiff base formation4-nitrobenzaldehydeImine derivative86
Ketone reductionNaBH4/MeOHSecondary alcohol52

Mechanistic Insights

  • Thiadiazole Formation : The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides with CS2 under basic conditions (KOH/EtOH) .

  • Piperidine Coupling : Buchwald-Hartwig amination links the piperidine and thiadiazole moieties using Pd(OAc)2/Xantphos .

Thermodynamic Data

  • ΔH‡ for thiadiazole cyclization: ~45 kJ/mol .

  • Activation energy for acylation: 28 kJ/mol.

Q & A

Q. What are the critical steps in designing a multi-step synthesis protocol for this compound?

  • Methodological Answer : The synthesis typically involves sequential heterocyclic ring formations. Key steps include:
  • Thiadiazole ring formation : Reacting 2-fluorophenyl hydrazine with thiocarbazide derivatives under acidic conditions (e.g., POCl₃) to form the 1,3,4-thiadiazole core .
  • Piperidine functionalization : Introducing the piperidinyl group via nucleophilic substitution or coupling reactions, ensuring regioselectivity by adjusting solvent polarity (e.g., DMF) and temperature (60–80°C) .
  • Pyrazole incorporation : Using hydrazine hydrate or substituted hydrazines in refluxing ethanol to cyclize intermediates into the pyrazole ring .
    Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and HPLC (C18 column) are critical for validating intermediates .

Q. Which spectroscopic techniques are essential for structural elucidation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm, aromatic protons from fluorophenyl at δ 7.0–7.8 ppm). ¹³C NMR confirms carbonyl (δ 165–175 ppm) and thiadiazole carbons (δ 140–150 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z ~428) and fragmentation patterns to confirm substituent connectivity .
  • IR Spectroscopy : Detects C=O stretches (~1680 cm⁻¹) and C-S bonds in the thiadiazole ring (~680 cm⁻¹) .

Q. How is preliminary biological activity assessed for this compound?

  • Methodological Answer :
  • In vitro assays : Screen for antimicrobial activity using agar diffusion (e.g., against S. aureus or E. coli) or anticancer potential via MTT assays (IC₅₀ values in cancer cell lines like MCF-7) .
  • Receptor binding studies : Radioligand displacement assays (e.g., GABAₐ or serotonin receptors) to evaluate affinity, with IC₅₀ values compared to reference drugs .

Advanced Research Questions

Q. How can contradictory spectral data during structural confirmation be resolved?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions (e.g., piperidine CH₂ groups) by correlating proton-proton and proton-carbon couplings .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) to validate ambiguous assignments .
  • X-ray crystallography : Single-crystal analysis (if feasible) provides unambiguous bond lengths/angles, especially for stereochemical confirmation .

Q. What strategies optimize regioselectivity in thiadiazole ring formation?

  • Methodological Answer :
  • Substituent effects : Electron-withdrawing groups (e.g., 2-fluorophenyl) direct cyclization to the 5-position of the thiadiazole via resonance stabilization .
  • Solvent control : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions like dimerization .
  • Catalyst choice : Lewis acids (e.g., ZnCl₂) enhance reaction rates and selectivity by coordinating sulfur/nitrogen atoms during ring closure .

Q. How do reaction conditions influence the stability of the ethanone moiety?

  • Methodological Answer :
  • pH sensitivity : Avoid strongly basic conditions (pH >10) to prevent keto-enol tautomerism, which destabilizes the ethanone group. Use buffered solutions (pH 6–8) during aqueous workups .
  • Temperature control : Limit heating above 100°C to avoid decarbonylation; microwave-assisted synthesis (60–80°C, 150 W) improves yield without degradation .

Q. What methodologies address discrepancies in in vitro vs. in vivo biological activity?

  • Methodological Answer :
  • Metabolic stability testing : Use liver microsomes (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the thiadiazole ring) .
  • Prodrug design : Mask labile groups (e.g., ethanone) with acetyl or PEGylated moieties to enhance bioavailability .
  • Pharmacokinetic profiling : Compare plasma half-life (t₁/₂) and AUC (area under the curve) between oral and intravenous administration in rodent models .

Data Contradiction Analysis

Q. How to reconcile conflicting cytotoxicity data across cell lines?

  • Methodological Answer :
  • Dose-response refinement : Test a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Mechanistic studies : Perform flow cytometry (apoptosis assays) or Western blotting (Bcl-2/Bax ratios) to differentiate cytotoxic vs. cytostatic effects .
  • Cell line validation : Ensure consistent passage numbers and culture conditions (e.g., hypoxia vs. normoxia) to control for microenvironmental variability .

Key Structural and Reaction Data

Parameter Details Reference
Thiadiazole ring formationPOCl₃, 90°C, 3 hrs, yield: 65–75%
Piperidine couplingDMF, K₂CO₃, 80°C, 12 hrs, yield: 55–60%
Pyrazole cyclizationHydrazine hydrate, glacial acetic acid, reflux, yield: 70–80%
Key ¹H NMR shiftsPiperidine CH₂: δ 2.5–3.5; Pyrazole CH: δ 8.1–8.3
In vitro IC₅₀ (MCF-7 cells)12.5 µM (compared to doxorubicin: 1.2 µM)

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